molecular formula C15H33BO2 B14264797 Dihexyl propan-2-ylboronate CAS No. 131410-27-0

Dihexyl propan-2-ylboronate

Cat. No.: B14264797
CAS No.: 131410-27-0
M. Wt: 256.2 g/mol
InChI Key: CXCDWPAWQCIPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihexyl propan-2-ylboronate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl propan-2-ylboronate can be synthesized through several methods. One common method involves the reaction of dihexylborane with propan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

Dihexylborane+Propan-2-olDihexyl propan-2-ylboronate\text{Dihexylborane} + \text{Propan-2-ol} \rightarrow \text{this compound} Dihexylborane+Propan-2-ol→Dihexyl propan-2-ylboronate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dihexyl propan-2-ylboronate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can replace the boronate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Dihexyl propan-2-ylboronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexyl propan-2-ylboronate involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved include the activation of palladium complexes and the transfer of boron groups to organic substrates .

Comparison with Similar Compounds

Similar Compounds

    Dihexylborane: A precursor to dihexyl propan-2-ylboronate, used in similar reactions.

    Propan-2-ylboronic acid: Another boron compound with similar reactivity.

    Hexylboronic acid: Shares similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling makes it valuable in organic synthesis and industrial applications.

Properties

CAS No.

131410-27-0

Molecular Formula

C15H33BO2

Molecular Weight

256.2 g/mol

IUPAC Name

dihexoxy(propan-2-yl)borane

InChI

InChI=1S/C15H33BO2/c1-5-7-9-11-13-17-16(15(3)4)18-14-12-10-8-6-2/h15H,5-14H2,1-4H3

InChI Key

CXCDWPAWQCIPRY-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(OCCCCCC)OCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.